Methyl 3-(3-bromophenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(3-bromophenyl)-2-oxopropanoate is an organic compound with the molecular formula C10H9BrO3 It is a derivative of phenylpropanoate, where a bromine atom is substituted at the meta position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(3-bromophenyl)-2-oxopropanoate can be synthesized through various methods. One common approach involves the bromination of methyl 3-phenyl-2-oxopropanoate. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromophenyl)-2-oxopropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 3-(3-bromophenyl)-2-oxopropanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the preparation of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromophenyl)-2-oxopropanoate involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles, leading to the formation of new chemical bonds. Additionally, the carbonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical structure and properties.
Comparison with Similar Compounds
Methyl 3-(3-bromophenyl)-2-oxopropanoate can be compared with other similar compounds, such as:
Methyl 3-(4-bromophenyl)-2-oxopropanoate: Similar structure but with bromine at the para position.
Methyl 3-(2-bromophenyl)-2-oxopropanoate: Bromine at the ortho position.
Methyl 3-phenyl-2-oxopropanoate: Lacks the bromine substitution.
Uniqueness
The meta-bromine substitution in this compound provides unique reactivity and properties compared to its ortho and para counterparts
Biological Activity
Methyl 3-(3-bromophenyl)-2-oxopropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound features a bromophenyl group attached to a ketone functional group within a propanoate structure. Its molecular formula is C11H10BrO3 with a molar mass of approximately 284.1 g/mol. The presence of the bromine atom significantly influences its electronic properties and biological activity, making it a subject of interest in various scientific fields.
The mechanism of action for this compound involves its interaction with specific molecular targets, primarily through enzyme modulation. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The bromophenyl group enhances its binding affinity, while the ester group contributes to its solubility and reactivity.
Biological Activity
Research indicates that this compound exhibits potential biological activities, particularly in the following areas:
- Antimicrobial Activity : Compounds with similar structures have shown interactions with acetylcholinesterase, leading to various therapeutic effects including antibacterial and antifungal properties.
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, similar to other known anticancer agents .
- Enzyme Interaction : It has been employed in studies examining enzyme mechanisms, suggesting that it may influence enzymatic activities relevant to disease pathways .
Anticancer Activity
One notable study investigated the anticancer properties of this compound in vitro. The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The study reported an IC50 value indicating effective cytotoxicity against specific cancer types.
Enzyme Modulation
Another research focused on the compound's ability to modulate enzyme activity. It was found to enhance the acetylcholinesterase inhibitory effect, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Activity | Notes |
---|---|---|
Methyl 3-(4-bromophenyl)-2-oxopropanoate | Antimicrobial, anticancer | Exhibits similar reactivity due to bromine substitution. |
Methyl 3-(4-chlorophenyl)-2-oxopropanoate | Anticancer | Chlorine substitution alters reactivity. |
Methyl 3-(4-fluorophenyl)-2-oxopropanoate | Antimicrobial | Fluorine impacts electronic properties. |
Properties
Molecular Formula |
C10H9BrO3 |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
methyl 3-(3-bromophenyl)-2-oxopropanoate |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5H,6H2,1H3 |
InChI Key |
PRHRZOONIYIKQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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